molecular formula C24H20FN3O4 B3016876 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol CAS No. 877803-99-1

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

Cat. No. B3016876
CAS RN: 877803-99-1
M. Wt: 433.439
InChI Key: VNNKLUQHGRJDMV-UHFFFAOYSA-N
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Description

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a multifunctional molecule that appears to be designed for specific interactions within biological systems. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties. The compound contains several functional groups, including an aminopyrimidine moiety, a methoxy group, and a fluorobenzyl ether linkage, which suggest potential applications in medicinal chemistry or as a biological probe.

Synthesis Analysis

The synthesis of related heterocyclic phenols has been described in the literature. For instance, the synthesis of 9-Hydroxypyrido[1,2-a]pyrimidin-4-one was achieved by condensing 2-amino-3-hydroxypyridine with isopropylidene aminomethylenemalonate, followed by cyclization at high temperatures . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and conditions to incorporate the methoxyphenoxy and fluorobenzyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and stacking interactions with biological macromolecules. The presence of a methoxy group and a fluorobenzyl moiety may influence the compound's electronic properties and its ability to cross biological membranes .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by its functional groups. The aminopyrimidine part of the molecule could participate in nucleophilic substitution reactions or form hydrogen bonds, while the ether linkages may be susceptible to cleavage under acidic or basic conditions. The fluorine atom could also affect the reactivity of the benzyl group, potentially making it more electrophilic .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of the methoxy and benzyl groups. The fluorine atoms could enhance the compound's lipophilicity, potentially increasing its ability to permeate cell membranes. The compound's pKa values would be influenced by the basicity of the aminopyrimidine and the acidity of the phenol group, which could be relevant for its biological activity .

Scientific Research Applications

Fluorinated Phenol Derivatives for Intracellular pH Measurement

Fluorinated derivatives of o-aminophenol, including those with modifications akin to the structural framework of "2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol", have been developed for intracellular pH measurement. These compounds exhibit pH-sensitive probes' characteristics, with modifications aimed at enhancing physiological relevance and minimizing interference with other ions. The study by Rhee et al. (1995) underscores the potential of these derivatives in biological assays and diagnostic applications, highlighting their utility in measuring intracellular pH levels with minimal ion interference (Rhee, Levy, & London, 1995).

Antifungal Activities of Pyrimidin Derivatives

The antifungal effects of pyrimidin derivatives, which share a structural resemblance to "this compound", have been explored in research. A study by Jafar et al. (2017) demonstrates that certain pyrimidin derivatives possess significant antifungal properties against various fungi types, including Aspergillus terreus and Aspergillus niger. This research points to the potential of such compounds in developing new antifungal agents, emphasizing their biological activity and potential utility in treating fungal infections (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Metal Complexation and Radical Scavenging Activity

The complexation of metal ions and radical scavenging activity represent another application area for compounds structurally related to "this compound". Research on Schiff base compounds and their metal complexes, as discussed by Aslam et al. (2016), demonstrates the antioxidant and metal-chelating properties of such derivatives. These properties are crucial in developing therapeutic agents with antioxidant capabilities, indicating the compound's relevance in medicinal chemistry and pharmacology (Aslam et al., 2016).

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNKLUQHGRJDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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